molecular formula C16H16F3NO3S B3004466 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396682-68-0

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B3004466
CAS RN: 1396682-68-0
M. Wt: 359.36
InChI Key: XQDBGFHOOYLFLV-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their chemical properties, which can be relevant to the analysis of the compound . Benzamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds between an amine and a carboxylic acid or its derivatives. For example, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a chemosensor for Ag(+) ions, likely involves the reaction of a thiophen-methylamine with a methoxy-substituted benzoic acid or its equivalent . Similarly, the synthesis of the compound of interest would involve the formation of an amide bond between a thiophen-methylamine and a methoxyethyl-substituted benzoic acid, with subsequent introduction of the trifluoromethoxy group.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For instance, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, revealing a triclinic crystal system and specific geometric parameters . The molecular structure of the compound would likely be characterized by similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including intramolecular charge transfer (ICT), as seen in the case of a chemosensor for Ag(+) ions . The presence of electron-donating and electron-withdrawing groups, such as methoxy and trifluoromethoxy, can significantly influence the reactivity and selectivity of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of a trifluoromethoxy group can increase the lipophilicity of the compound, potentially affecting its biological activity . The compound's reactivity can be assessed through its HOMO and LUMO energies, and its chemical reactivity can be estimated using molecular electrostatic potential (MEP) surface maps .

Case Studies

While the provided papers do not mention specific case studies involving "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide," they do provide insights into the biological evaluation of similar compounds. For instance, a related benzamide derivative was identified as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), with significant effects on plasma desaturation index in mice . Such studies highlight the potential therapeutic applications of benzamide derivatives.

properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-22-8-7-20(10-12-6-9-24-11-12)15(21)13-2-4-14(5-3-13)23-16(17,18)19/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBGFHOOYLFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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